4,8-Dichloro-6-(trifluoromethoxy)quinoline
Description
Historical Context of Quinoline (B57606) Derivatives in Chemical Research
The story of quinoline is intrinsically linked to the quest for remedies for infectious diseases. In 1820, quinine (B1679958) was first isolated from the bark of the Cinchona tree and for over a century, it was the only effective treatment for malaria. ingentaconnect.com The formal discovery of the quinoline nucleus is credited to Friedlieb Ferdinand Runge in 1834, who isolated it from coal tar. rsc.orgmdpi.com This discovery paved the way for the systematic investigation of quinoline's chemical properties and the synthesis of its derivatives.
The 20th century witnessed a surge in the development of synthetic quinoline-based drugs, largely driven by the need for effective antimalarials during wartime. This era saw the introduction of foundational drugs like chloroquine (B1663885), primaquine, and mefloquine, which became mainstays in the global fight against malaria. ingentaconnect.com Beyond their antimalarial properties, researchers soon discovered that the quinoline scaffold could be tailored to exhibit a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.gov This versatility established quinoline derivatives as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets. ingentaconnect.com
Academic Relevance of Halogenated and Trifluoromethoxy-Substituted Quinoline Scaffolds
The academic and industrial interest in quinoline derivatives has been sustained through the strategic modification of the core structure. The introduction of halogen atoms and trifluoromethoxy groups has proven to be a particularly fruitful strategy for modulating the physicochemical and biological properties of these compounds.
Halogenation, the process of introducing one or more halogen atoms into a molecule, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net In the context of quinoline scaffolds, halogenated derivatives have demonstrated enhanced biological activities. For instance, the chlorine atom in the 7-position of chloroquine is crucial for its antimalarial activity.
The trifluoromethoxy (-OCF3) group is a unique and valuable substituent in medicinal chemistry. researchgate.net It is often considered a "super-methoxy" group due to its similar size but vastly different electronic properties. The high electronegativity of the fluorine atoms makes the trifluoromethoxy group a strong electron-withdrawing group, which can alter the reactivity and metabolic stability of the parent molecule. researchgate.net Furthermore, its lipophilic nature can enhance a drug's ability to cross cell membranes, a critical factor for reaching its biological target. researchgate.net The incorporation of the trifluoromethoxy group into a quinoline scaffold can, therefore, be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of a potential drug candidate. researchgate.net
Scope and Research Focus on 4,8-Dichloro-6-(trifluoromethoxy)quinoline within Contemporary Organic and Medicinal Chemistry
Within the vast landscape of quinoline chemistry, specific substitution patterns are often explored for their potential to yield novel compounds with desirable properties. The compound this compound represents a confluence of several key structural features: a quinoline core, di-chlorination at positions 4 and 8, and a trifluoromethoxy group at position 6.
While extensive research on this specific molecule is not widely available in the public domain, its structure suggests a significant potential as a versatile building block in both organic synthesis and medicinal chemistry. The chlorine atoms at the 4 and 8 positions are reactive sites that can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This makes this compound a valuable intermediate for the synthesis of more complex, highly substituted quinoline derivatives.
In the realm of medicinal chemistry, the combination of dichlorination and a trifluoromethoxy substituent on the quinoline scaffold is of particular interest. The dichloro pattern is found in a number of biologically active molecules, and the trifluoromethoxy group, as previously discussed, can confer advantageous properties. Therefore, this compound serves as a prime candidate for scaffold-based drug discovery programs aimed at identifying new therapeutic agents for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. mdpi.comnih.gov The strategic placement of these substituents provides a unique electronic and steric profile that could lead to novel interactions with biological targets.
Table of Related Compounds and their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 4,8-Dichloro-6-(trifluoromethyl)quinoline | 1065093-22-2 | C10H4Cl2F3N | 266.05 | Closely related trifluoromethyl analog. |
| 4-Chloro-8-(trifluoromethyl)quinoline | 23779-99-9 | C10H5ClF3N | 231.60 | Mono-chloro trifluoromethyl analog. |
| 4,7-Dichloroquinoline | 86-98-6 | C9H5Cl2N | 198.05 | A key intermediate for antimalarial drugs. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H4Cl2F3NO |
|---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
4,8-dichloro-6-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)17-10(13,14)15/h1-4H |
InChI Key |
UZEDNDZFOFGCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)OC(F)(F)F)Cl |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 4,8 Dichloro 6 Trifluoromethoxy Quinoline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring
The electronic landscape of the quinoline ring in 4,8-dichloro-6-(trifluoromethoxy)quinoline is significantly influenced by the substituents. The nitrogen atom in the pyridine (B92270) ring deactivates it towards electrophilic attack, while the electron-withdrawing nature of the chlorine atoms and the trifluoromethoxy group further deactivates the entire ring system. Conversely, these electron-withdrawing groups, particularly the chlorine at the 4-position, activate the pyridine ring for nucleophilic substitution.
In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring, at positions 5 and 8, as these are the most electron-rich. quimicaorganica.org However, the presence of a chlorine atom at position 8 and the deactivating trifluoromethoxy group at position 6 would likely make electrophilic substitution on this compound challenging, requiring harsh reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a more facile process for this molecule, particularly at the 4-position. The chlorine atom at this position is activated by the adjacent nitrogen atom and the electron-withdrawing trifluoromethoxy group on the neighboring ring. The chlorine atom at the 8-position is less activated and therefore less susceptible to nucleophilic attack. This differential reactivity allows for selective functionalization at the 4-position.
| Reaction Type | Preferred Position(s) | Influencing Factors | Reactivity |
| Electrophilic Substitution | 5 | Deactivation by nitrogen and electron-withdrawing groups. | Low |
| Nucleophilic Substitution | 4 > 8 | Activation by nitrogen and electron-withdrawing groups. | High (at C4) |
Modifications of the Dichloro and Trifluoromethoxy Moieties
The two chlorine atoms on the quinoline ring serve as versatile handles for introducing a wide range of functional groups through cross-coupling reactions. The chlorine at the 4-position is significantly more reactive than the one at the 8-position in palladium-catalyzed reactions, allowing for selective modifications.
Common palladium-catalyzed cross-coupling reactions that can be employed include the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, and the Buchwald-Hartwig amination for the formation of C-N bonds with amines. jocpr.comnih.gov By carefully controlling the reaction conditions, it is possible to achieve monosubstitution at the 4-position, leaving the 8-chloro group intact for subsequent transformations.
The trifluoromethoxy group is generally considered to be a stable substituent. acs.orgtcichemicals.com Its modification typically requires harsh conditions and is not as straightforward as the modification of the chloro groups. Under strongly acidic conditions, it could potentially be hydrolyzed to a hydroxyl group, although this is a challenging transformation. nih.gov
| Moiety | Reaction Type | Reagents | Potential Products |
| 4-Chloro | Suzuki-Miyaura Coupling | Aryl/alkyl boronic acids, Pd catalyst, base | 4-Aryl/alkyl-8-chloro-6-(trifluoromethoxy)quinolines |
| 4-Chloro | Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base | 4-Amino-8-chloro-6-(trifluoromethoxy)quinolines |
| 8-Chloro | Suzuki-Miyaura Coupling | Aryl/alkyl boronic acids, Pd catalyst, base | 4,8-Diaryl/dialkyl-6-(trifluoromethoxy)quinolines |
| 6-Trifluoromethoxy | Hydrolysis | Strong acid | 4,8-Dichloro-6-hydroxyquinoline (requires harsh conditions) |
Derivatization Strategies and Functional Group Interconversions
The differential reactivity of the 4- and 8-chloro substituents provides a powerful platform for the synthesis of a diverse library of derivatives. Nucleophilic aromatic substitution reactions are a primary strategy for derivatization at the 4-position. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the 4-chloro group. mdpi.com
For instance, reaction with various primary and secondary amines can lead to a range of 4-amino-8-chloro-6-(trifluoromethoxy)quinoline derivatives. Subsequent modification of the 8-chloro group can be achieved through palladium-catalyzed cross-coupling reactions, as mentioned previously.
Functional group interconversions can also be employed to further diversify the synthesized derivatives. For example, a 4-amino group can be further functionalized, or a cyano group introduced via nucleophilic substitution could be hydrolyzed to a carboxylic acid or reduced to an amine.
| Starting Material | Reagent/Reaction | Product |
| This compound | R-NH2 (Nucleophilic Substitution) | 4-(R-amino)-8-chloro-6-(trifluoromethoxy)quinoline |
| This compound | R-B(OH)2 (Suzuki Coupling) | 4-(R)-8-chloro-6-(trifluoromethoxy)quinoline |
| 4-(R-amino)-8-chloro-6-(trifluoromethoxy)quinoline | R'-B(OH)2 (Suzuki Coupling) | 4-(R-amino)-8-(R')-6-(trifluoromethoxy)quinoline |
Reductive and Oxidative Transformations
Specific information on the reductive and oxidative transformations of this compound is scarce in the literature. However, based on the general reactivity of quinolines and related heterocycles, some plausible transformations can be predicted.
Reduction of the quinoline ring system can be achieved under various conditions. Catalytic hydrogenation can lead to the reduction of the pyridine ring to afford a tetrahydroquinoline derivative. researchgate.netresearchgate.net The conditions for such a reaction would need to be carefully optimized to avoid dehalogenation.
Oxidation of the quinoline ring is generally difficult due to its electron-deficient nature. Strong oxidizing agents under harsh conditions might lead to ring cleavage rather than selective oxidation. The trifluoromethoxy group is highly resistant to oxidation.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Positional Effects of Halogen and Trifluoromethoxy Substituents on Molecular Interactions
The introduction of chlorine atoms, which are electron-withdrawing groups, can significantly alter the electron distribution of the quinoline (B57606) ring system. mdpi.comnih.gov This can influence the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with receptor sites. mdpi.com The 7-chloro group in the related 4-aminoquinoline (B48711) series, for instance, is considered optimal for antimalarial activity, while the addition of a methyl group at position 8 can abolish activity. nih.gov This highlights the sensitivity of biological targets to the specific placement of substituents.
The trifluoromethoxy group (-OCF3) at the 6-position is particularly noteworthy. This group is highly lipophilic and possesses strong electron-withdrawing properties, which can enhance membrane permeability and metabolic stability. nih.gov The trifluoromethoxy group is more metabolically stable than a methoxy (B1213986) group and can improve a drug's bioavailability and half-life. nih.gov In some quinoline derivatives, the replacement of a trifluoromethyl group with a trifluoromethoxy substituent has been shown to slightly decrease certain biological activities, indicating the subtle yet significant impact of this functional group. mdpi.com
The combined electronic effects of two chlorine atoms and a trifluoromethoxy group create a unique electrostatic potential on the surface of the 4,8-Dichloro-6-(trifluoromethoxy)quinoline molecule, guiding its orientation and binding affinity within a receptor's active site.
Influence of the Quinoline Core Substitution Pattern on Biological Activity Modulation
Research on various quinoline derivatives has consistently shown that the nature and position of substituents are paramount for activity. For example, in the context of anticancer agents, modifications on the pyridine (B92270) core of quinoline-5,8-quinones are well-tolerated and provide sites for further structural optimization. nih.gov Studies on 6-chloro-2-arylvinylquinolines have demonstrated that substitutions on the aryl ring and the C6 position of the quinoline nucleus significantly impact antiplasmodial potency. mdpi.com
The dichlorination at positions 4 and 8 of the quinoline ring in the target molecule is a distinctive feature. The presence of a chlorine atom at the 7-position is a common feature in many biologically active 4-aminoquinolines, such as chloroquine (B1663885). researchgate.net However, the 4,8-dichloro pattern presents a different electronic and steric profile. The chlorine at the 4-position can influence the basicity of the quinoline nitrogen, which is often a key interaction point with biological targets. The chlorine at the 8-position can introduce steric hindrance that may either enhance selectivity for a specific target or reduce affinity for others.
The trifluoromethoxy group at C6 further refines the molecule's properties. In some kinase inhibitors, a methoxy group at the 6-position of the quinoline was found to be influential for kinase inhibition. nih.gov The trifluoromethoxy group, with its enhanced lipophilicity and metabolic stability, likely plays a significant role in the pharmacokinetic and pharmacodynamic profile of this compound.
Table 1: Impact of Quinoline Core Substitution on Biological Activity
| Substitution Pattern | Observed Effect on Biological Activity | Reference |
| 7-Chloro (in 4-aminoquinolines) | Optimal for antimalarial activity | nih.gov |
| 8-Methyl (in 4-aminoquinolines) | Abolishes antimalarial activity | nih.gov |
| 6-Methoxy (in diarylamides) | Influential for kinase inhibition | nih.gov |
| C3-Modification (in quinoline-5,8-quinones) | Superior to C2-substitutions for Cdc25B inhibition | nih.gov |
Conformational Analysis and its Impact on Biological Recognition
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. The relative orientation of the substituents and the flexibility of the quinoline ring system in this compound will influence its biological recognition.
Molecular modeling and computational chemistry are powerful tools to predict the preferred conformations of such molecules. These studies can elucidate the low-energy conformations that are most likely to be biologically active. The planarity of the quinoline ring system is a key feature, but minor deviations from planarity can occur depending on the nature and size of the substituents. The interaction between the bulky chlorine atom at the 8-position and the trifluoromethoxy group at the 6-position could potentially lead to a twisted conformation, which might affect its binding to planar receptor sites.
Understanding the conformational landscape of this compound is essential for designing derivatives with improved binding affinity and selectivity.
Rational Design Principles for Novel Quinoline Derivatives Based on SAR
The structure-activity relationship data gathered from studying this compound and related analogs provides a foundation for the rational design of new and more effective therapeutic agents. The goal of rational drug design is to create molecules that have a high affinity and selectivity for a specific biological target, thereby maximizing therapeutic effects while minimizing side effects.
Based on the SAR principles discussed, several strategies can be employed to design novel derivatives of this compound:
Modification of the C4 and C8 Chlorine Atoms: The chlorine atoms could be replaced with other halogens (e.g., fluorine, bromine) or with other small, electron-withdrawing groups to fine-tune the electronic properties and steric profile of the molecule. This could lead to altered binding affinities and selectivities.
Exploring Alternatives to the C6-Trifluoromethoxy Group: While the trifluoromethoxy group offers advantages in terms of lipophilicity and metabolic stability, other fluorinated alkyl or alkoxy groups could be explored to optimize these properties further. The length and branching of these groups could be varied to probe the steric tolerance of the target receptor.
Introduction of Functional Groups at Other Positions: The remaining unsubstituted positions on the quinoline ring (e.g., C2, C3, C5, C7) offer opportunities for introducing new functional groups. These groups could be designed to form specific interactions, such as hydrogen bonds or salt bridges, with the target receptor, thereby increasing binding affinity.
Bioisosteric Replacements: The principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, can be applied. For example, the quinoline core itself could be replaced by another heterocyclic system to explore different scaffold geometries while retaining key binding interactions.
Table 2: Rational Design Strategies for Novel Quinoline Derivatives
| Design Strategy | Rationale | Potential Outcome |
| Halogen substitution at C4/C8 | Modulate electronic and steric properties | Improved binding affinity and selectivity |
| Modification of C6-substituent | Optimize lipophilicity and metabolic stability | Enhanced pharmacokinetic profile |
| Introduction of new functional groups | Create new interactions with the target | Increased potency |
| Bioisosteric replacement of the quinoline core | Explore new chemical space | Novel scaffolds with improved properties |
By systematically applying these design principles, medicinal chemists can leverage the SAR knowledge of this compound to develop a new generation of quinoline-based drugs with improved therapeutic potential.
Molecular Mechanisms of Action and Biological Target Identification in Vitro Research
Interaction with Molecular Targets (e.g., Enzyme Inhibition, Receptor Binding)
The quinoline (B57606) scaffold is a well-established pharmacophore known to interact with a variety of enzymes and receptors, and it is hypothesized that 4,8-dichloro-6-(trifluoromethoxy)quinoline may follow a similar pattern. Research into related quinoline compounds has shown that the presence and position of halogen and trifluoromethyl or trifluoromethoxy groups can significantly influence binding affinity and inhibitory potential. For instance, various quinoline derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling. The dichloro and trifluoromethoxy substitutions on the quinoline ring of this specific compound are expected to modulate its electronic and steric properties, potentially enhancing its interaction with the ATP-binding pockets of certain kinases.
Molecular docking studies, a computational method to predict the binding orientation of a small molecule to its protein target, could provide initial insights. For example, such studies on structurally similar compounds have suggested potential interactions with the hinge region of kinase domains, a common binding motif for kinase inhibitors. The nitrogen atom of the quinoline ring often acts as a hydrogen bond acceptor, a key interaction for stabilizing the ligand-protein complex. However, empirical data from enzymatic assays and receptor binding studies are needed to confirm these computational predictions for this compound.
Cellular Pathway Modulation (e.g., DNA synthesis interference, cell division, oxidative stress, gene modulation)
The broader effects of this compound on cellular processes are another key area of in vitro investigation. Given the known activities of other quinoline derivatives, it is plausible that this compound could interfere with fundamental cellular functions. For example, some quinolines are known to intercalate into DNA or inhibit enzymes involved in DNA replication, such as topoisomerases, thereby interfering with DNA synthesis and cell division. Assays that measure the incorporation of labeled nucleotides can provide direct evidence of such interference.
Furthermore, the impact on cell cycle progression is often assessed using techniques like flow cytometry. Treatment of cultured cells with this compound could potentially lead to arrest at specific phases of the cell cycle, indicating an interference with the cellular machinery that governs cell proliferation.
The potential to induce oxidative stress is another avenue of exploration. The trifluoromethoxy group, in particular, may influence the compound's redox properties. Cellular assays that measure the levels of reactive oxygen species (ROS) can determine if the compound disrupts the normal redox balance within cells. Finally, gene expression studies, using techniques such as quantitative PCR (qPCR) or microarray analysis, could reveal if this compound modulates the expression of genes involved in key cellular pathways, such as apoptosis, inflammation, or stress responses.
Identification of Potential Biological Activities through In Vitro Screening
High-throughput in vitro screening provides a broad, unbiased approach to identify the potential biological activities of a novel compound. By testing this compound against a diverse panel of cell lines and biological targets, researchers can gain initial insights into its potential therapeutic applications. For instance, screening against a panel of human cancer cell lines is a common first step to assess potential anticancer activity. The results of such screens are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
The table below illustrates a hypothetical outcome of such a screening, demonstrating how data on the antiproliferative activity of this compound against various cancer cell lines might be presented.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 3.1 |
| HeLa | Cervical Cancer | 6.5 |
Beyond cancer, in vitro screening can also explore antimicrobial properties. The compound would be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth. These broad screening efforts are crucial for hypothesis generation and guiding further, more focused preclinical research into the specific molecular mechanisms of this compound.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4,8-dichloro-6-(trifluoromethoxy)quinoline, ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the quinoline (B57606) ring system. Based on the analysis of related compounds such as 4,7-dichloroquinoline and other substituted quinolines, the chemical shifts can be predicted. The protons at positions 2, 3, 5, and 7 will give rise to characteristic signals. The proton at C2 would likely appear as a doublet, coupled to the proton at C3. Similarly, the proton at C3 would be a doublet. The protons at C5 and C7 will also appear as singlets or narrow doublets depending on long-range couplings, and their chemical shifts will be influenced by the neighboring chloro and trifluoromethoxy groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct resonances for each of the ten carbon atoms in the quinoline core, plus the carbon of the trifluoromethoxy group. The carbon atoms attached to the chlorine and the nitrogen atoms, as well as the carbon of the trifluoromethoxy group, are expected to have characteristic chemical shifts. The trifluoromethoxy group's carbon will appear as a quartet due to coupling with the three fluorine atoms. Analysis of compounds like 4-amino-2-methyl-8-(trifluoromethyl)quinoline suggests that the CF₃ group can significantly influence the chemical shifts of nearby carbons. dergipark.org.tr
2D NMR Spectroscopy
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment of the proton and carbon signals. A COSY spectrum would confirm the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.
| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | H-2 | 8.5 - 8.8 | | H-3 | 7.5 - 7.8 | | H-5 | 7.8 - 8.1 | | H-7 | 7.6 - 7.9 |
| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | C-2 | 150 - 153 | | C-3 | 122 - 125 | | C-4 | 145 - 148 | | C-4a | 125 - 128 | | C-5 | 128 - 131 | | C-6 | 148 - 151 (q, JCF) | | C-7 | 120 - 123 | | C-8 | 135 - 138 | | C-8a | 147 - 150 | | OCF₃ | 120 - 123 (q, JCF) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-O, C-F, and quinoline ring vibrations. The C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region. dergipark.org.tr The strong absorptions corresponding to the C-F stretching of the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ range. The C-O stretching of the trifluoromethoxy group will likely appear around 1050-1250 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1400-1650 cm⁻¹ region. dergipark.org.trresearchgate.netchemicalbook.com
Raman Spectroscopy
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the quinoline ring and the C-Cl bonds, which are often weak in the IR spectrum. The symmetric stretching of the quinoline ring would be a prominent feature.
| Predicted IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Predicted Wavenumber (cm⁻¹) | | Aromatic C-H Stretch | 3000 - 3100 | | C=C and C=N Ring Stretch | 1400 - 1650 | | C-F Stretch (CF₃) | 1100 - 1300 (strong) | | C-O Stretch (Ar-O) | 1050 - 1250 | | C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.
Molecular Weight Determination
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would confirm its elemental composition. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.
Fragmentation Pattern
Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for chloro-substituted quinolines involve the loss of chlorine radicals or HCl. nih.gov The trifluoromethoxy group may fragment through the loss of a CF₃ radical or the entire OCF₃ group. Analysis of the fragmentation of other quinoline alkaloids can provide insights into the expected patterns. nih.gov
| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Predicted Value/Observation | | Molecular Formula | C₁₀H₄Cl₂F₃NO | | Nominal Mass | 297 g/mol | | Molecular Ion Peak | Isotopic cluster for two chlorines | | Key Fragment Ions | [M-Cl]⁺, [M-CF₃]⁺, [M-OCF₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system has characteristic π → π* transitions. The absorption spectra of quinoline derivatives typically show multiple bands in the UV region. beilstein-journals.orgbeilstein-journals.org For this compound, the absorption maxima are expected to be influenced by the chloro and trifluoromethoxy substituents, which can act as auxochromes and cause shifts in the absorption bands (bathochromic or hypsochromic shifts). A study on fluorinated quinolines showed electronic absorption spectra with bands in the 250-350 nm range. rsc.org
| Predicted UV-Vis Absorption Maxima for this compound (in Methanol) | | :--- | :--- | | Transition | Predicted λmax (nm) | | π → π* | ~230 - 250 | | π → π* | ~280 - 320 | | n → π* | ~330 - 360 |
X-ray Crystallography for Solid-State Structure Determination
| Predicted X-ray Crystallography Parameters for this compound (Hypothetical) | | :--- | :--- | | Parameter | Expected Observation | | Crystal System | Monoclinic or Orthorhombic | | Space Group | P2₁/c or similar | | Key Bond Lengths | C-Cl (~1.74 Å), C-O (~1.36 Å), C-F (~1.33 Å) | | Intermolecular Interactions | π-π stacking of quinoline rings |
Computational and Theoretical Studies on 4,8 Dichloro 6 Trifluoromethoxy Quinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. nih.govnanobioletters.com For quinoline (B57606) derivatives, DFT calculations are instrumental in understanding their kinetic and thermodynamic stability, molecular interactions, and optical and electronic properties. nih.gov
Theoretical calculations for similar quinoline compounds are often performed using software packages like Gaussian, with basis sets such as B3LYP/6-311++G(d,p), to optimize the molecular geometry to a stable state. nih.govdergipark.org.tr From this optimized structure, various spectroscopic properties can be predicted. Time-Dependent DFT (TD-DFT) is employed to model electronic absorption spectra (UV-Vis), while methods like the gauge-invariant atomic orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.trresearchgate.net The calculated vibrational spectra (FT-IR and FT-Raman) are typically compared with experimental data, with scaling factors applied to correct for systematic errors and the omission of anharmonicity in the calculations. dergipark.org.tr
These computational studies provide a detailed picture of the molecule's electronic distribution and how substitutions, such as the chloro, and trifluoromethoxy groups on the quinoline core, influence its properties. dergipark.org.trresearchgate.net
Table 1: Representative DFT-Calculated Parameters for a Substituted Quinoline
This table illustrates typical data obtained from DFT calculations for quinoline derivatives, as specific experimental or calculated values for 4,8-Dichloro-6-(trifluoromethoxy)quinoline are not widely published.
| Parameter | Description | Illustrative Value/Range |
| Optimized Bond Lengths (Å) | The calculated distances between bonded atoms in the molecule's lowest energy state. | C-C: 1.38 - 1.43 Å C=N: ~1.35 Å C-Cl: ~1.74 Å |
| Optimized Bond Angles (°) | The calculated angles between adjacent bonds, defining the molecular geometry. | C-C-C (in ring): ~120° |
| Dihedral Angles (°) | The angle between two intersecting planes, indicating the planarity of the ring system. | ~0° or ~180° for planar systems |
| Vibrational Frequencies (cm⁻¹) | Predicted wavenumbers for FT-IR and FT-Raman spectra corresponding to specific molecular vibrations. | C-H stretching: 3000-3100 cm⁻¹ C=C/C=N stretching: 1500-1600 cm⁻¹ |
| NMR Chemical Shifts (ppm) | Predicted ¹H and ¹³C NMR shifts, which help in structure elucidation. | Dependent on the specific nucleus and its chemical environment. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for understanding and predicting ligand-target interactions. researchgate.netsemanticscholar.org For quinoline derivatives, docking studies are used to elucidate binding modes, calculate binding affinities, and identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a biological target. semanticscholar.orgmdpi.com
The process involves placing the ligand in various conformations and orientations within the receptor's binding site and scoring each pose based on a force field. researchgate.net This helps identify the most stable ligand-receptor complex. Following docking, Molecular Dynamics (MD) simulations can be performed. tees.ac.uk MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the predicted binding pose and the dynamic behavior of the ligand-receptor complex. tees.ac.ukresearchgate.net
These simulations can reveal how the ligand and protein adapt to each other and can be used to calculate binding free energies, offering a more refined prediction of binding affinity. tees.ac.uk
Table 2: Typical Outputs from Molecular Docking Studies of Quinoline Derivatives
This table presents the kind of information generated from molecular docking and dynamics simulations. The values are illustrative and not specific to this compound.
| Parameter | Description | Example |
| Binding Affinity / Docking Score (kcal/mol) | An estimation of the binding energy between the ligand and the target protein. More negative values indicate stronger binding. | -7.0 to -10.5 kcal/mol |
| Key Interacting Residues | The specific amino acids in the protein's active site that form significant interactions with the ligand. | HIS41, GLU166, GLN192 |
| Types of Interactions | The nature of the chemical interactions stabilizing the ligand-protein complex. | Hydrogen bonds, Pi-Pi stacking, hydrophobic interactions, salt bridges. semanticscholar.orgmdpi.com |
| Root Mean Square Deviation (RMSD) | A measure from MD simulations indicating the stability of the ligand's position in the binding site over time. | Low RMSD values suggest a stable binding pose. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding therapeutic outcomes)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their properties. dergipark.org.trliverpool.ac.uk The primary goal of QSAR is to predict the properties of new, un-synthesized molecules based on calculated molecular descriptors. dergipark.org.tr These descriptors are numerical values that characterize the chemical structure in terms of its topological, electronic, quantum chemical, or physical properties. dergipark.org.trmdpi.com
In the context of this compound, a QSAR model would relate its structural features to specific non-therapeutic endpoints, such as physicochemical properties or chemical reactivity. For instance, models can be developed to predict properties like solubility, toxicity, or environmental fate. mdpi.com The development of a robust QSAR model involves calculating a wide range of descriptors for a set of related molecules and then using statistical methods, like multiple linear regression, to find the best correlation with the property of interest. dergipark.org.tr
Table 3: Common Molecular Descriptors Used in QSAR Studies
This table lists descriptors frequently employed in QSAR modeling for organic compounds like quinoline derivatives.
| Descriptor Class | Specific Descriptor | Description |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| HOMO/LUMO Energies | Energies of the frontier molecular orbitals, related to reactivity. dergipark.org.tr | |
| Electronegativity | A chemical property that describes the tendency of an atom to attract a shared pair of electrons. | |
| Hydrophobic | LogP (Octanol-water partition coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. mdpi.com |
| Topological | Molecular Connectivity Index | A numerical value derived from the molecular graph that reflects branching and size. |
| Thermodynamic | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
| Heat Capacity | The amount of heat required to raise the temperature of the substance by a certain amount. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. numberanalytics.comyoutube.com These two orbitals are often referred to as the "frontier" orbitals because they are at the forefront of electron interactions during a chemical reaction.
The HOMO is the outermost orbital containing electrons and acts as an electron donor; its energy level is related to the molecule's nucleophilicity or basicity. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor; its energy level corresponds to the molecule's electrophilicity or acidity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that the molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov FMO analysis, typically performed using data from DFT calculations, is essential for predicting the most probable sites for electrophilic and nucleophilic attack on a molecule like this compound. researchgate.net
Table 4: Conceptual FMO Analysis and Reactivity Descriptors
This table explains the significance of FMO parameters, which are calculated to predict the chemical behavior of molecules.
| Parameter | Symbol | Definition | Implication for Reactivity |
| HOMO Energy | E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a greater tendency to donate electrons (more nucleophilic). |
| LUMO Energy | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a greater tendency to accept electrons (more electrophilic). |
| HOMO-LUMO Gap | ΔE | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap generally implies higher reactivity and lower stability. nih.gov |
| Chemical Hardness | η | A measure of resistance to change in electron distribution. Calculated as (E(LUMO) - E(HOMO))/2. | A larger value indicates greater stability and lower reactivity. |
| Chemical Softness | S | The reciprocal of chemical hardness (S = 1/η). | A larger value indicates higher reactivity. |
| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons. | A higher value indicates a stronger electrophile. |
Applications in Chemical Research and Drug Discovery Pre Clinical Focus
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
There is no available scientific literature detailing the use of 4,8-Dichloro-6-(trifluoromethoxy)quinoline as a synthetic intermediate or building block for the creation of more complex molecules. Although structurally related dichloro- and trifluoromethyl-quinolines serve as precursors in various synthetic pathways, the specific reactivity and synthetic utility of this compound have not been reported.
Development of Chemical Probes for Biological Research
No studies have been found that describe the development or use of This compound as a chemical probe for biological research. The design of chemical probes requires specific properties, such as high affinity and selectivity for a biological target, and often includes reporter tags. There is no indication in the current body of scientific literature that this compound has been investigated for such purposes.
Contribution to Lead Compound Identification and Optimization in Drug Discovery Programs
There are no published drug discovery programs where This compound has been identified as a lead compound or used in the optimization of a lead series. The process of lead identification and optimization involves extensive biological screening and structure-activity relationship (SAR) studies, none of which have been reported for this specific molecule.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives is moving beyond traditional methods, which often involve harsh conditions and generate significant waste. tandfonline.com The focus is shifting towards green and sustainable chemistry principles that prioritize efficiency, safety, and environmental benignity. tandfonline.comresearchgate.net
Key areas of exploration include:
Continuous Flow Chemistry: This technique offers enhanced control over reaction parameters, leading to improved yields, scalability, and safety. numberanalytics.comacs.org Flow chemistry has been successfully applied to produce various quinoline and tetrahydroquinoline structures, demonstrating its potential for efficient and scalable synthesis. ucd.ieresearchgate.net The ability to couple photochemical processes with other reactions, like hydrogenation, in a continuous flow system opens avenues for creating complex derivatives in a streamlined manner. ucd.ie
Green Catalysis and Solvents: Research is increasingly focused on using eco-friendly catalysts and solvents. researchgate.net This includes the use of nanocatalysts, which offer high efficiency and recyclability, and greener solvents like ethanol (B145695) and water to minimize environmental impact. researchgate.netacs.org Alternative energy sources, such as microwave irradiation, are also being employed to accelerate reaction rates and reduce energy consumption. numberanalytics.comnih.gov
Multicomponent Reactions (MCRs): One-pot MCRs are being developed to improve atom economy by combining multiple synthetic steps without isolating intermediates. tandfonline.comresearchgate.net These reactions, often facilitated by novel catalysts, provide an efficient route to complex, polysubstituted quinolines. acs.org
| Methodology | Key Advantages | Relevant Research Focus |
|---|---|---|
| Continuous Flow Chemistry | Improved efficiency, scalability, enhanced safety, precise control. numberanalytics.com | Photochemical processes, tandem reactions, multi-step synthesis. ucd.ieresearchgate.net |
| Green Chemistry Approaches | Reduced waste, lower energy consumption, use of non-hazardous materials. tandfonline.comresearchgate.net | Nanocatalysts, greener solvents (water, ethanol), microwave-assisted synthesis. acs.orgnih.govacs.org |
| Multicomponent Reactions | High atom economy, reduced reaction time, simplified procedures. tandfonline.com | One-pot synthesis of polysubstituted quinolines. acs.org |
Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Synthesis
Future directions in this area include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new synthetic routes. cam.ac.uk This allows chemists to identify the most promising reaction conditions and substrates before entering the lab, saving time and resources. cam.ac.ukresearchgate.net
De Novo Drug Design: AI can generate novel molecular structures with specific desired functionalities. By applying these models to the quinoline scaffold, researchers can design new derivatives with enhanced biological activity or improved physicochemical properties. researchgate.net
Synthesis Planning: AI-driven tools can devise complete synthetic pathways for target molecules. mit.edu These programs analyze vast databases of known reactions to propose efficient and practical routes for complex quinoline derivatives. digitellinc.com This integration of predictive models into synthesis workflows is a key area of development for major pharmaceutical and chemical research consortia. mit.edu
Advanced Characterization Techniques for Complex Quinoline Systems
As more complex quinoline derivatives are synthesized, the need for sophisticated analytical techniques to confirm their structures and purity becomes paramount. Future research will rely on a combination of advanced spectroscopic and analytical methods.
Key techniques for the characterization of novel quinolines include:
Nuclear Magnetic Resonance (NMR): Advanced 1D and 2D NMR techniques are essential for the unambiguous structural elucidation of highly substituted quinolines, such as brominated derivatives. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides precise molecular weight determination and fragmentation analysis, which is crucial for identifying unknown compounds and reaction byproducts.
Spectrophotometry: Techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectrophotometry are used to characterize the functional groups and electronic properties of new quinoline compounds and their metal complexes. researchgate.netsemanticscholar.org
Physicochemical Analysis: A suite of analytical methods, including elemental analysis and thermal analysis, provides comprehensive characterization of the physical and chemical properties of newly synthesized compounds. researchgate.net The combination of these techniques is vital for the thorough investigation of novel quinolinyl-imidazole complexes and other complex systems. digitellinc.com
| Technique | Application for Quinoline Systems | Reference |
|---|---|---|
| 1D and 2D NMR | Confirms the precise structure and connectivity of atoms in complex derivatives. | nih.gov |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns for structural confirmation. | semanticscholar.org |
| FT-IR and UV-Vis Spectroscopy | Identifies functional groups and analyzes electronic properties of the molecule and its complexes. | researchgate.netsemanticscholar.org |
Elucidation of Undiscovered Molecular Mechanisms of Action
While many quinoline derivatives have well-documented biological activities, particularly as antimalarial agents, the precise molecular mechanisms of action are not always fully understood. nih.govorientjchem.org For compounds like 4,8-dichloro-6-(trifluoromethoxy)quinoline, future research must focus on identifying their specific molecular targets and pathways to unlock their full therapeutic potential.
Key research avenues include:
Target Identification: A primary goal is to move beyond general mechanisms, such as the inhibition of hemozoin polymerization seen in some antimalarials, to identify the specific proteins or enzymes that individual quinoline derivatives interact with. nih.govresearchgate.net Techniques like photoaffinity labeling have been used to identify proteins that interact with quinoline drugs. nih.gov
Understanding Drug Resistance: As resistance to existing quinoline-based drugs increases, it is crucial to understand the molecular basis of this resistance. nih.gov This involves studying factors like drug accumulation and the role of transporter proteins, such as P-glycoprotein homologues. nih.gov
Exploring Novel Pathways: Quinolines can interact with biological systems in various ways, including DNA intercalation and disruption of redox systems. researchgate.netneliti.com Future studies should investigate these and other potential mechanisms, such as the inhibition of critical enzymes like human topoisomerase I, to discover new therapeutic applications. nih.gov A deeper understanding of these molecular interactions will enable the design of more effective and targeted quinoline-based agents. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 4,8-Dichloro-6-(trifluoromethoxy)quinoline, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. Key steps include halogenation at positions 4 and 8 and introducing the trifluoromethoxy group at position 6 via nucleophilic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate in solvents such as dimethylformamide (DMF) are critical for cross-coupling reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>97%). Optimizing reaction time (12–24 hrs) and temperature (80–100°C) improves yields (typically 60–75%) .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation (Cl) | PCl₅, reflux, 6 hrs | 85% |
| Trifluoromethoxy grafting | NaOCF₃, DMF, 80°C, 12 hrs | 65% |
| Final purification | Column chromatography (hexane/EtOAc) | >97% purity |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., Cl at C4/C8, -OCF₃ at C6). Key peaks: δ 8.9 ppm (quinoline H2), δ 7.5–8.2 ppm (aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) verify purity (>97%) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (M+ = 292.0 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C, away from light .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .
Advanced Research Questions
Q. How does the substitution pattern (positions 4, 6, 8) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) at C6 activates the quinoline ring for nucleophilic attack at C2/C4. Chlorine at C4/C8 further stabilizes intermediates via resonance. For example, reactions with amines (e.g., morpholine) at C4 proceed at 60°C in DMF with 70% yield, while C2 substitution requires harsher conditions (100°C, 24 hrs) . Steric hindrance at C8 limits reactivity, favoring regioselective modifications at C4/C6 .
Q. What strategies resolve contradictions in reported biological activities across studies using structurally similar quinoline derivatives?
- Methodological Answer : Discrepancies often arise from:
- Substituent Position : 4,8-Dichloro derivatives show higher antimicrobial activity than 4,7-dichloro analogs due to enhanced membrane permeability .
- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) assays using Mueller-Hinton broth (pH 7.3) to ensure reproducibility .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed -OCF₃ to -OH) that may alter activity .
Q. How can computational modeling predict the binding affinity of this compound with specific enzymatic targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like DNA gyrase (PDB: 1KZN). The trifluoromethoxy group shows strong hydrophobic interactions with Val167 and Ala63 residues .
- QSAR Studies : Correlate logP values (calculated: 3.2) with antibacterial activity (R² = 0.85) to prioritize derivatives .
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| DNA Gyrase (1KZN) | -9.2 | Val167 (hydrophobic), Ala63 |
| Topoisomerase IV | -8.7 | Glu88 (H-bond), Leu132 |
Q. What in vitro assays are suitable for evaluating its antimicrobial potential, and how should controls be designed?
- Methodological Answer :
- Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control and DMSO as a solvent control .
- Time-Kill Assays : Sample at 0, 4, 8, 24 hrs to assess bactericidal vs. bacteriostatic effects .
Q. What are the best practices for characterizing reaction intermediates during multi-step synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (UV detection at 254 nm). Rf values: starting material (0.3), intermediate (0.5), product (0.7) .
- Infrared Spectroscopy (IR) : Track functional groups (e.g., C-F stretch at 1150 cm⁻¹ for -OCF₃) .
Data Contradiction Analysis
Q. Why do studies report varying metabolic stability for trifluoromethoxy-substituted quinolines?
- Methodological Answer :
- Species Differences : Rat liver microsomes show faster degradation (t₁/₂ = 2 hrs) than human microsomes (t₁/₂ = 5 hrs) due to CYP450 isoform variability .
- pH-Dependent Hydrolysis : The -OCF₃ group is stable at pH 7.4 but hydrolyzes to -OH at pH < 5, altering pharmacokinetics .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
